3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid
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Overview
Description
3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid is a chemical compound with the molecular formula C18H25ClO6 It is a derivative of benzoic acid, characterized by the presence of chlorine, ethoxymethoxy, and methyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-2-methylbenzoic acid and ethoxymethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.
Scientific Research Applications
3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4,6-dimethoxysalicylic acid: A similar compound with methoxy groups instead of ethoxymethoxy groups.
3-Chloro-2-methylbenzoic acid: A precursor in the synthesis of 3-Chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid.
Uniqueness
This compound is unique due to the presence of both chlorine and ethoxymethoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C14H19ClO6 |
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Molecular Weight |
318.75 g/mol |
IUPAC Name |
3-chloro-4,6-bis(ethoxymethoxy)-2-methylbenzoic acid |
InChI |
InChI=1S/C14H19ClO6/c1-4-18-7-20-10-6-11(21-8-19-5-2)13(15)9(3)12(10)14(16)17/h6H,4-5,7-8H2,1-3H3,(H,16,17) |
InChI Key |
XAQQHNMOXGLWFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOCOC1=CC(=C(C(=C1C(=O)O)C)Cl)OCOCC |
Origin of Product |
United States |
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